Home > Products > Screening Compounds P76172 > 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one
1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one - 2097893-01-9

1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one

Catalog Number: EVT-3072464
CAS Number: 2097893-01-9
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoxaline derivatives have garnered considerable attention for their potential therapeutic applications. Studies have demonstrated their efficacy as anticancer agents [, ], ERK inhibitors [], antimicrobial agents [], and in the treatment of NAFLD []. These compounds exert their biological effects through various mechanisms, including interaction with DNA, inhibition of enzymes, and modulation of cellular signaling pathways.

Synthesis Analysis
  • Synthesis of 3-(4-substituted phenyl)aminoquinoxaline derivatives: One paper outlines a multi-step synthesis involving the reaction of o-phenylenediamine with oxalic acid to obtain quinoxaline-1,2-dione derivatives, followed by chlorination, substitution with 4-aminoacetophenone, and further modifications to yield the desired 3-(4-substituted phenyl)aminoquinoxaline derivatives [].

  • Rational design and synthesis of pyrimidine molecules bearing sulfonamide moiety: Another study describes the synthesis of pyrimidine-based ERK inhibitors through a molecular extension strategy starting from 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one. This approach involved the introduction of a pyrimidine ring and various substituents to optimize the interaction with the ERK kinase domain [].

Molecular Structure Analysis
  • Molecular docking studies: Researchers utilize molecular docking studies to predict the binding mode and affinity of quinoxaline derivatives to target proteins. For instance, docking studies aided the design of pyrimidine molecules with a sulfonamide moiety as ERK inhibitors, enabling the identification of compounds with improved binding affinity and selectivity [].
Mechanism of Action
  • ERK Inhibition: Pyrimidine-based compounds containing a sulfonamide moiety demonstrated potent inhibition of ERK kinase activity []. These inhibitors likely bind to the ATP-binding pocket of ERK, blocking its catalytic activity and downstream signaling.

  • Induction of apoptosis and cell cycle arrest: Certain quinoxaline derivatives exhibited anticancer activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis, ultimately inhibiting cancer cell proliferation [].

Applications

Anticancer Activity

  • In vitro anticancer activity: Researchers synthesized a series of 3-(4-substituted phenyl)aminoquinoxaline derivatives and evaluated their anticancer activity in vitro []. While the specific results were not detailed in the abstract, this study suggests the potential of these compounds as anticancer agents.

  • Inhibition of AKT function: One study demonstrated that Combretastatin A4 (CA4) indirectly inhibits AKT activity in human gastric cancer cells, leading to reduced cell proliferation, cell cycle arrest, and decreased metastatic ability []. While not a direct quinoxaline derivative, CA4's mechanism highlights the importance of targeting the AKT pathway in cancer treatment, an area where quinoxalines could play a role.

ERK Inhibition

  • Novel pyrimidine-based ERK inhibitors: Researchers rationally designed and synthesized pyrimidine molecules bearing a sulfonamide moiety as novel ERK inhibitors []. These compounds exhibited pronounced anti-proliferative activities against multiple cancer cell lines, indicating their potential as targeted cancer therapies.

Antimicrobial Activity

  • Chalcone derivatives containing quinoxaline moiety: One study investigated the antimicrobial activity and mechanism of action of chalcone derivatives containing a quinoxaline moiety []. While the specific findings were not elaborated in the abstract, this study highlights the potential of quinoxaline-based compounds for treating microbial infections.

Treatment of Nonalcoholic Fatty Liver Disease (NAFLD)

  • DPP-4 inhibitors for NAFLD treatment: One paper explores the use of specific dipeptidyl peptidase-4 (DPP-4) inhibitors, including some with quinoxaline moieties, for the treatment and prevention of NAFLD []. This study underscores the potential of targeting DPP-4 with quinoxaline-based compounds for managing NAFLD.

Daclatasvir

Compound Description: Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) [ [] ]. It is currently being investigated in phase 3 clinical trials for the treatment of HCV infection.

Relevance: Daclatasvir shares a crucial biphenyl-imidazole unit with the target compound, 1-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one. Researchers exploring modifications to this unit in Daclatasvir identified compounds with improved resistance profiles against mutant HCV strains while maintaining picomolar potency [ [] ]. This structural similarity suggests that the biphenyl-imidazole unit might play a significant role in the biological activity of both compounds.

Compound Description: This compound, identified as a promising lead compound in the research, exhibits potent inhibitory activity against HCV NS5A [ [] ]. It demonstrates good absorption and a long predicted human pharmacokinetic half-life.

Relevance: This compound is a derivative of Daclatasvir and shares a similar core structure with the target compound, 1-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one, including the presence of a quinoxaline ring system. The research highlights its improved resistance profile compared to Daclatasvir [ [] ], suggesting that modifications to this core structure can significantly impact biological activity and potentially resistance profiles.

3-(4-Substituted phenyl)aminoquinoxaline derivatives

Compound Description: This series of compounds were synthesized and evaluated for their in-vitro anticancer activities [ [] ]. The research aimed to explore the anticancer potential of quinoxaline derivatives, building upon existing literature.

Relevance: These derivatives share the quinoxaline moiety with the target compound, 1-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one. The focus on modifying the phenyl substituent at the 3-position of the quinoxaline ring in these derivatives emphasizes the potential for modulating biological activity by altering substituents on this core structure [ [] ]. This suggests that the quinoxaline moiety itself may be a pharmacophore for anticancer activity, and modifications to its substituents can influence potency and selectivity.

Thien-3-yl-sulfonilaminocarbonyltriazolinone derivatives

Compound Description: These compounds are a key component of herbicide formulations [ [], [] ]. The research focuses on controlling soft rot in plants by combining these derivatives with other active ingredients, including 4-HPPD inhibitors.

Properties

CAS Number

2097893-01-9

Product Name

1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one

IUPAC Name

1-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone

Molecular Formula

C20H19N3O4S

Molecular Weight

397.45

InChI

InChI=1S/C20H19N3O4S/c1-14(24)15-6-8-17(9-7-15)28(25,26)23-11-10-16(13-23)27-20-12-21-18-4-2-3-5-19(18)22-20/h2-9,12,16H,10-11,13H2,1H3

InChI Key

DJZQCTQKHCUUET-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.